molecular formula C15H25N3O B13084449 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide

2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide

Katalognummer: B13084449
Molekulargewicht: 263.38 g/mol
InChI-Schlüssel: AYHYSKOUAFZWKZ-NBFOIZRFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its unique structure, which includes an amino group, an isopropyl group, a methyl group, and a pyridinyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the amide bond: This can be achieved by reacting an appropriate carboxylic acid derivative with an amine.

    Introduction of the pyridinyl group: This step might involve a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Addition of the isopropyl and methyl groups: These groups can be introduced through alkylation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the amino group to a nitro group.

    Reduction: The compound could be reduced to form different amine derivatives.

    Substitution: The pyridinyl group could be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenated compounds or organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression.

    Participating in signaling pathways: Influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-3-yl)ethyl)butanamide
  • 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-4-yl)ethyl)butanamide

Uniqueness

The uniqueness of 2-Amino-N-isopropyl-3-methyl-N-((S)-1-(pyridin-2-yl)ethyl)butanamide lies in its specific structural configuration, which may confer distinct biological or chemical properties compared to its analogs.

Eigenschaften

Molekularformel

C15H25N3O

Molekulargewicht

263.38 g/mol

IUPAC-Name

2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-pyridin-2-ylethyl]butanamide

InChI

InChI=1S/C15H25N3O/c1-10(2)14(16)15(19)18(11(3)4)12(5)13-8-6-7-9-17-13/h6-12,14H,16H2,1-5H3/t12-,14?/m0/s1

InChI-Schlüssel

AYHYSKOUAFZWKZ-NBFOIZRFSA-N

Isomerische SMILES

C[C@@H](C1=CC=CC=N1)N(C(C)C)C(=O)C(C(C)C)N

Kanonische SMILES

CC(C)C(C(=O)N(C(C)C)C(C)C1=CC=CC=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.